![molecular formula C17H17N3O3S B2585070 4-acetyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide CAS No. 868978-50-1](/img/structure/B2585070.png)

4-acetyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

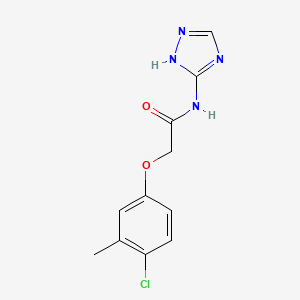

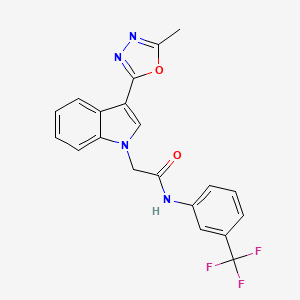

Inhibitors in Transforming Growth Factor-Beta Receptor Kinases

A related compound was evaluated for its inhibitory activity in cell-based luciferase reporter assays, particularly as ALK5 inhibitors. These inhibitors play a role in cancer treatment and fibrosis therapies (Kim et al., 2009).

Synthesis of Novel Derivatives

Research includes the synthesis of novel derivatives of benzo[4,5]imidazo[1,2-a]pyridine for potential applications in medicinal chemistry (Goli-Garmroodi et al., 2015).

Luminescent Properties

Studies on the synthesis of luminescent fused imidazole bicyclic acetic esters, which have applications in biological imaging and sensors, have been conducted (Veltri et al., 2020).

Preparation of Sulfonylated Derivatives

A method for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives via a three-component, domino reaction was developed. Such derivatives have potential applications in pharmaceutical chemistry (Cui et al., 2018).

Synthesis of Complexes for Structural Analysis

Research into the electrochemical synthesis and crystal structures of complexes involving similar compounds provides insights into molecular interactions and structural chemistry (Durán et al., 1997).

Heterocyclic Synthesis in Medicinal Chemistry

The synthesis of imidazo[1,2-a]pyridine and related derivatives has been explored for their potential in creating novel medicinal compounds (Tominaga et al., 1987).

Molecular Docking Studies

The compound has been used in the context of molecular docking studies to explore interactions with biological targets, such as COX-2 inhibitors, a crucial aspect in drug design (Hassan, 2014).

Anticancer and Radiosensitizing Applications

Novel sulfonamide derivatives, including related compounds, have been synthesized and tested for their anticancer activity and potential as radiosensitizing agents (Ghorab et al., 2015).

Mecanismo De Acción

Target of action

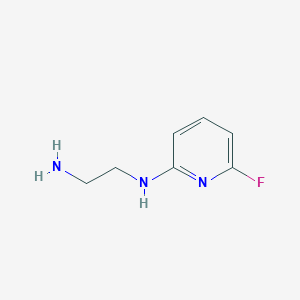

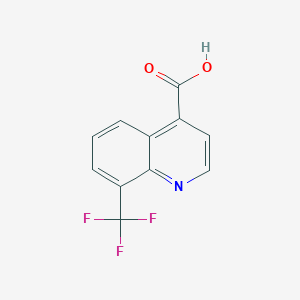

Compounds containing the imidazole and pyridine moieties are known to interact with a variety of biological targets. For instance, imidazole is a core component of many biologically active molecules, such as histidine and histamine . Pyridine derivatives, on the other hand, are known to interact with various enzymes and receptors .

Mode of action

The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. For example, some imidazole derivatives can inhibit certain enzymes, while others may act as agonists or antagonists at various receptors .

Biochemical pathways

Imidazole and pyridine derivatives can be involved in a wide range of biochemical pathways. For example, histamine, an imidazole derivative, plays a crucial role in the immune response, acting as a mediator of inflammation .

Pharmacokinetics

The ADME properties of these compounds can also vary widely. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can all influence its absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of these compounds are diverse, reflecting their wide range of targets and modes of action. For example, some imidazole derivatives have antimicrobial, antifungal, and antitumor activities .

Action environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

4-acetyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-13(21)14-5-7-16(8-6-14)24(22,23)18-10-9-15-12-20-11-3-2-4-17(20)19-15/h2-8,11-12,18H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFNWMKUEULURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2584987.png)

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide](/img/structure/B2584989.png)

![8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2584992.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2585000.png)

![5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2585001.png)

![N-[cyano(oxolan-3-yl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carboxamide](/img/structure/B2585003.png)

![4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2585006.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbothioamide](/img/structure/B2585008.png)

![1,3-Dimethyl-7-(4-methylphenyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2585009.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide](/img/structure/B2585010.png)